(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
Description
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
JZHNQALXNGWKCG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the following steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Stereochemistry Control: : The stereochemistry of the compound is controlled during the synthesis to ensure the (S)-configuration is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the ester group to an alcohol.
Substitution: : The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to remove the BOC group.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohols.
Substitution: : Free amine after BOC deprotection.
Scientific Research Applications
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: is widely used in scientific research due to its versatility and stability. It is employed in:
Chemistry: : As a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : In the study of enzyme mechanisms and protein interactions.
Medicine: : In the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: : In the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate exerts its effects depends on its specific application. For example, in peptide synthesis, the BOC group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
Synthetic Utility : The methyl ester variant demonstrates higher crystallinity (white solid) compared to ethyl or stannyl-containing analogs (oils), favoring isolation in industrial processes.
Hazard Profile : Methoxyphenyl derivatives exhibit acute toxicity (H302), unlike the parent compound, suggesting substituents critically influence safety.
Applications : Trimethylstannyl-containing analogs highlight specialized roles in radiopharmaceuticals, whereas azetidine derivatives may enhance pharmacokinetic properties via rigid scaffolds.
Q & A
Q. What are the common synthetic routes for (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves: (i) Boc protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions. (ii) Esterification via coupling with methyl acrylate or similar reagents under anhydrous conditions. (iii) Purification using column chromatography (e.g., silica gel with hexanes/ethyl acetate gradients) or preparative HPLC for high-purity yields . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control to minimize racemization, and stoichiometric ratios of reagents to improve yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., Boc methyl signals at δ ~1.47 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at 329.396 for similar derivatives) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% typical for research-grade material) .
Q. How is the Boc protecting group selectively removed without degrading the methyl ester?
- Method : Use acidic conditions (e.g., TFA in dichloromethane) to cleave the Boc group while preserving the ester. The tert-butyl carbamate is labile under mild acids, whereas the methyl ester remains stable. Post-deprotection, neutralize with a weak base (e.g., NaHCO₃) and extract the product .
Q. What role does this compound play in peptide synthesis?
- Application : It serves as a chiral building block for introducing α-methylated amino acid residues into peptides, enhancing conformational rigidity and metabolic stability. The Boc group allows stepwise peptide elongation via solid-phase synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high enantiomeric excess (ee) during synthesis?
- Strategies :
- Use chiral catalysts (e.g., Rhodium-BINAP complexes) for asymmetric hydrogenation of precursor ketones .
- Monitor reaction progress via chiral HPLC to detect racemization and adjust temperature/pH accordingly. For example, low temperatures (<0°C) reduce kinetic resolution issues .
Q. How can conflicting data in reaction mechanism studies (e.g., nucleophilic substitution vs. elimination pathways) be resolved?
- Approach :
- Perform isotopic labeling (e.g., ¹⁸O in ester groups) to track bond cleavage patterns .
- Use DFT calculations to model transition states and compare theoretical vs. experimental outcomes (e.g., activation energies for competing pathways) .
Q. What strategies prevent racemization during peptide coupling reactions involving this compound?
- Solutions :
- Employ low-temperature coupling (−20°C) with activating agents like HATU or PyBOP to minimize base-induced racemization .
- Use sterically hindered bases (e.g., DIPEA) instead of DMAP in coupling reactions to reduce epimerization .
Q. How can structural analogs of this compound be designed to improve pharmacokinetic properties (e.g., bioavailability)?
- Design Framework :
- Ester hydrolysis resistance : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance stability in plasma .
- Boc replacement : Use photolabile (e.g., NVOC) or enzyme-cleavable (e.g., peptidase-sensitive) protecting groups for targeted release .
- SAR Studies : Synthesize analogs with fluorinated or heteroaromatic substituents and evaluate logP, solubility, and CYP450 interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar compounds?
- Resolution Steps :
Q. What explains variability in biological activity across studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
